5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride
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Overview
Description
The compound “5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring . The 4-Methylcyclohexyl group is a cyclohexane ring with a methyl group at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would consist of a thiazole ring attached to a 4-Methylcyclohexyl group at the 5th position. The amine group would be attached at the 2nd position of the thiazole ring .Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The reactions of the 4-Methylcyclohexyl group would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiazoles are generally stable and have aromatic character. The presence of the 4-Methylcyclohexyl group could potentially influence the compound’s solubility, boiling point, and other physical properties .Scientific Research Applications
Molecular Structure and Analysis
Research on compounds structurally related to 5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride, such as N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, includes exploration of their molecular structures using spectral data. These investigations provide insights into their chemical characteristics, aiding in the understanding of their potential applications (Uwabagira, Sarojini, & Poojary, 2018).
Synthesis and Characterization
The synthesis and characterization of similar thiazole derivatives are crucial for understanding their chemical behavior. For instance, studies on molecules like 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine involve detailed analyses using NMR, IR, and X-ray diffraction, which provide valuable data for the potential synthesis and application of related thiazole compounds (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).
Thermostabilization in Polymers
Compounds with a similar structural framework are being explored for their potential as thermostabilizers in materials like polypropylene. This application involves the synthesis of specific thiazole derivatives and testing their effectiveness in enhancing the thermal stability of polymeric materials (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).
Potential Anticonvulsant Activity
Some thiazole derivatives are investigated for their potential anticonvulsant properties. Research in this area involves the synthesis of novel thiazole compounds and their preliminary screening for anticonvulsant activity, which could inform the development of new therapeutic agents (Sydorenko et al., 2022).
Anti-Inflammatory and 5-LOX Inhibition
The biological evaluation of thiazole derivatives includes their potential as anti-inflammatory agents. Specifically, certain derivatives have shown direct inhibition of 5-lipoxygenase, an enzyme involved in inflammation-related diseases (Suh, Yum, Cheon, & Cho, 2012).
Development of Novel Heterocyclic Compounds
Research into thiazole derivatives also involves the synthesis of novel heterocyclic compounds, which could have various applications in medicinal chemistry and material science. This includes the development of thieno[3,2-b]quinolines and thieno[3,2-d][1,3]thiazoles, highlighting the versatility of thiazole derivatives in synthetic chemistry (Datoussaid, Kirsch, Othman, & Abdillahi, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(4-methylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S.ClH/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9;/h6-8H,2-5H2,1H3,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMNQSCNPLLVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C2=CN=C(S2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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